Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
Overview
Description
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate is an N-substituted derivative of ortho-trifluoromethylaniline.
Preparation Methods
The synthesis of Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate typically involves the reaction of ortho-trifluoromethylaniline with diethyl malonate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a Michael addition reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The Michael system in the compound’s structure can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .
Comparison with Similar Compounds
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate can be compared with similar compounds such as:
Diethyl 2-[[2-(chloromethyl)anilino]methylidene]propanedioate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and properties.
Diethyl 2-[[2-(methyl)anilino]methylidene]propanedioate: Lacks the trifluoromethyl group, resulting in lower lipophilicity and different biological activity.
Diethyl 2-[[2-(bromomethyl)anilino]methylidene]propanedioate:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-3-22-13(20)10(14(21)23-4-2)9-19-12-8-6-5-7-11(12)15(16,17)18/h5-9,19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFXGNBPATUXFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389300 | |
Record name | 6J-002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-94-4 | |
Record name | 6J-002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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